An In-depth Technical Guide to 3-bromo-N-(2-hydroxyethyl)benzenesulfonamide
An In-depth Technical Guide to 3-bromo-N-(2-hydroxyethyl)benzenesulfonamide
Abstract
This technical guide provides a comprehensive overview of 3-bromo-N-(2-hydroxyethyl)benzenesulfonamide (CAS No. 911111-96-1), a halogenated benzenesulfonamide derivative. While specific literature on this compound is limited, this document, grounded in established chemical principles and data from analogous structures, offers a detailed exploration of its synthesis, physicochemical properties, and potential applications in drug discovery and chemical biology. The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, and the introduction of a bromine atom and a hydroxyethyl group suggests unique possibilities for this molecule as a research tool or a precursor for more complex chemical entities. This guide is intended for researchers, scientists, and professionals in drug development, providing a foundational understanding and a framework for future investigation.
Introduction: The Significance of the Benzenesulfonamide Scaffold
The benzenesulfonamide functional group is a privileged scaffold in medicinal chemistry, forming the core of a wide array of therapeutic agents.[1][2] Since the discovery of the antibacterial properties of sulfonamide drugs, this versatile structural motif has been exploited to develop treatments for a multitude of conditions.[3][4] The sulfonamide group's ability to act as a hydrogen bond donor and acceptor, and its capacity to mimic a carboxylic acid isostere, allows for potent and selective interactions with various biological targets.[5][6]
The subject of this guide, 3-bromo-N-(2-hydroxyethyl)benzenesulfonamide, incorporates several key features that make it a compound of significant interest:
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The Benzenesulfonamide Core: This provides a well-established foundation for biological activity.
-
A Bromine Substituent: The position of the bromine atom on the benzene ring can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, potentially leading to enhanced potency or altered selectivity for biological targets.[7]
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An N-(2-hydroxyethyl) Group: The presence of a primary alcohol offers a reactive handle for further chemical modification and can also participate in hydrogen bonding interactions with target proteins.
This guide will delve into the synthetic route to this molecule, its predicted physicochemical characteristics, and its potential as a valuable building block in the development of novel therapeutics, particularly in the realm of protein degraders and enzyme inhibitors.[8]
Synthesis and Mechanism
The most established and direct method for the synthesis of sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine.[5][6] In the case of 3-bromo-N-(2-hydroxyethyl)benzenesulfonamide, the logical precursors are 3-bromobenzenesulfonyl chloride and ethanolamine.
Proposed Synthetic Pathway
The synthesis proceeds via a nucleophilic acyl substitution-like reaction, where the nitrogen atom of ethanolamine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.
Caption: Proposed synthesis of 3-bromo-N-(2-hydroxyethyl)benzenesulfonamide.
Detailed Experimental Protocol (Proposed)
This protocol is a scientifically informed projection based on standard procedures for sulfonamide synthesis.
Materials:
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3-Bromobenzenesulfonyl chloride
-
Ethanolamine
-
Triethylamine (or another suitable non-nucleophilic base)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.
-
Addition of Reagents: To the cooled solution, add triethylamine (1.2 eq) followed by the dropwise addition of ethanolamine (1.1 eq). The reaction is exothermic, and the addition should be slow to maintain the temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by adding 1 M HCl. Separate the organic layer. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure 3-bromo-N-(2-hydroxyethyl)benzenesulfonamide.
Physicochemical and Structural Properties
| Property | Value/Prediction | Source |
| CAS Number | 911111-96-1 | [8] |
| Molecular Formula | C₈H₁₀BrNO₃S | [8] |
| Molecular Weight | 280.14 g/mol | |
| Appearance | Likely a white to off-white solid | Inferred |
| Solubility | Predicted to be soluble in methanol and other polar organic solvents. Low solubility in water is expected.[9] | Inferred |
| Melting Point | Not available. Benzenesulfonamide has a melting point of 150-152 °C.[10] | |
| Boiling Point | Not available | |
| SMILES | O=S(C1=CC=CC(Br)=C1)(NCCO)=O |
Potential Applications and Biological Relevance
The structural features of 3-bromo-N-(2-hydroxyethyl)benzenesulfonamide suggest its potential utility in several areas of drug discovery and chemical biology.
Building Block for PROTACs and Molecular Glues
The classification of this compound as a "Protein Degrader Building Block" by some suppliers is noteworthy.[8] The N-(2-hydroxyethyl) group provides a convenient point of attachment for linker chemistry, which is central to the design of Proteolysis Targeting Chimeras (PROTACs) and molecular glues. The bromo-benzenesulfonamide moiety could serve as a ligand for a protein of interest, which, when linked to an E3 ligase-recruiting ligand, could induce the degradation of the target protein.
Enzyme Inhibition
Benzenesulfonamides are well-known inhibitors of various enzymes, most notably carbonic anhydrases.[7][11] The sulfonamide group can coordinate with the zinc ion in the active site of these metalloenzymes. The 3-bromo substituent could influence the binding affinity and selectivity for different carbonic anhydrase isoforms, some of which are implicated in diseases such as glaucoma and cancer.[4]
Precursor for Further Chemical Elaboration
The bromine atom on the aromatic ring is amenable to a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the synthesis of more complex derivatives. This, combined with the reactive hydroxyl group, makes 3-bromo-N-(2-hydroxyethyl)benzenesulfonamide a versatile starting material for the generation of compound libraries for screening against various biological targets.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 3-bromo-N-(2-hydroxyethyl)benzenesulfonamide is not widely available, general precautions for handling benzenesulfonamide derivatives should be followed. These compounds may cause skin and eye irritation.[12][13][14]
General Handling Precautions:
-
Use in a well-ventilated area, preferably a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry place.[8]
Conclusion
3-bromo-N-(2-hydroxyethyl)benzenesulfonamide is a chemical entity with considerable, yet largely unexplored, potential. Its straightforward synthesis from readily available starting materials, combined with its versatile structural features, makes it an attractive molecule for researchers in medicinal chemistry and chemical biology. The insights provided in this guide, though based on inference from related compounds, offer a solid foundation for initiating research into the properties and applications of this promising benzenesulfonamide derivative. Further experimental investigation is warranted to fully elucidate its chemical and biological characteristics.
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